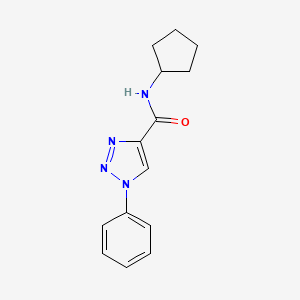
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CP-1, is a small molecule compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. CP-1 is a triazole-based compound that has been synthesized using various methods and has shown promising results in several studies.
Wirkmechanismus
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of certain enzymes by binding to their active sites, thereby preventing them from carrying out their normal functions. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins in cells and ultimately leading to cell death. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, induction of apoptosis, and anti-cancer properties. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its small size, which allows it to penetrate cells easily. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is also stable and can be synthesized in large quantities, making it suitable for various applications. However, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can have off-target effects, which can affect the interpretation of results.
Zukünftige Richtungen
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several potential future directions, including its use as a chemical probe to study the function of certain proteins and enzymes in cells. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can also be modified to improve its solubility and specificity, making it more suitable for various applications. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be used in combination with other compounds to enhance its therapeutic effects and reduce its side effects. Overall, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in several studies and has the potential to be a valuable tool in various fields of scientific research.
Synthesemethoden
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide and an alkyne to form a triazole ring. Another method involves the reaction of a cyclopentyl amine with a phenyl isocyanate, followed by the reaction with a propargyl alcohol to form N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. The synthesis of N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and chemical biology. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of certain enzymes, including the proteasome, which is involved in protein degradation. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a chemical probe to study the function of certain proteins and enzymes in cells.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(15-11-6-4-5-7-11)13-10-18(17-16-13)12-8-2-1-3-9-12/h1-3,8-11H,4-7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCXDXZYJITNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)

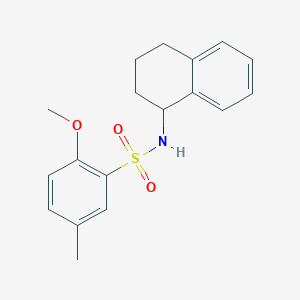
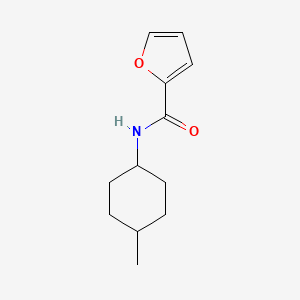
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)

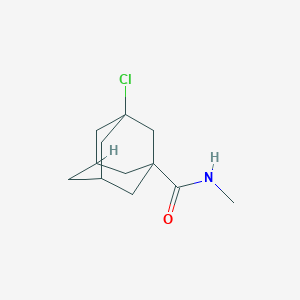
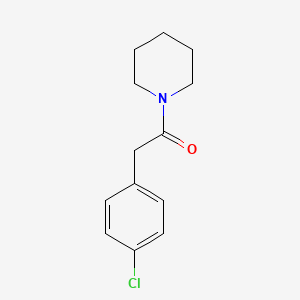
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)